molecular formula C10H10N2O B1370739 4-(3-Methoxyphenyl)-1H-imidazole CAS No. 53848-01-4

4-(3-Methoxyphenyl)-1H-imidazole

Cat. No. B1370739
CAS RN: 53848-01-4
M. Wt: 174.2 g/mol
InChI Key: BGMJZDBEIHGNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenyl)-1H-imidazole, also known as 4-Methoxyphenylimidazole (4MPI), is a chemical compound that belongs to the imidazole family. It is a white crystalline powder that is commonly used in scientific research for its various applications.

Scientific Research Applications

1. Corrosion Inhibition

4-(3-Methoxyphenyl)-1H-imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been studied for their potential in corrosion inhibition. These compounds, synthesized using microwave irradiation, exhibited high efficiency in preventing corrosion on mild steel in acidic solutions. Their effectiveness was attributed to strong adsorption following the Langmuir model, suggesting mixed-type adsorption involving both physisorption and chemisorption. This was further supported by quantum chemical calculations and surface analysis techniques (Prashanth et al., 2021).

2. Biological and Pharmaceutical Importance

Imidazole derivatives, including those with 4-methoxyphenyl substitutions, have been recognized for their significant biological and pharmaceutical relevance. These compounds demonstrate antimicrobial and anticancer activities, making them valuable in medicinal chemistry. The ionizable nature of the imidazole ring enhances the pharmacokinetic characteristics of these molecules, optimizing their solubility and bioavailability (Ramanathan, 2017).

3. Nonlinear Optical (NLO) Properties

The optical properties of certain imidazole derivatives, like 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole, have been explored for their potential in nonlinear optical (NLO) applications. These compounds showed fluorescence enhancement in the presence of transition metals, which may be due to suppressed radiationless transitions. Quantum chemical calculations revealed favorable NLO properties, suggesting their use in relevant material applications (Jayabharathi et al., 2012).

4. Anticancer and Antimicrobial Activities

Imidazole derivatives, including 4-(3-Methoxyphenyl)-1H-imidazole, have shown promising results in anticancer and antimicrobial studies. Their ability to induce apoptosis and cellular senescence in cancer cells highlights their potential as novel therapeutic agents. Additionally, these compounds have demonstrated antimicrobial effectiveness against a variety of pathogens, making them valuable in the development of new antimicrobial drugs (Sharma et al., 2014).

5. Analytical Applications

Imidazole derivatives have been utilized in the development of sensors, such as the chromium(III)-selective sensor. This application involves using an imidazole derivative as an ionophore in a carbon composite-PVC coated platinum electrode, demonstrating its utility in analytical chemistry for metal ion detection (Abbaspour et al., 2010).

properties

IUPAC Name

5-(3-methoxyphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMJZDBEIHGNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621569
Record name 5-(3-Methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-1H-imidazole

CAS RN

53848-01-4
Record name 5-(3-Methoxyphenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53848-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of 2-bromo-1-(3-methoxy-phenyl)-ethanone (2.5 g, 10.90 mmol), and formamide (3.1 mL, 76.40 mmol), followed by chromatography (CH2Cl2/MeOH/NH4OH 48:1:1) gave the title compound (820 mg, 43%) as a white solid. 1H NMR (300 MHz, CD3OD) δ 3.83 (s, 3H), 6.78–6.82 (m, 1H), 7.26–7.28 (m, 3H), 7.42 (s, 1H), 7.72 (s, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-Methoxyphenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxyphenyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4-(3-Methoxyphenyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4-(3-Methoxyphenyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
4-(3-Methoxyphenyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
4-(3-Methoxyphenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.